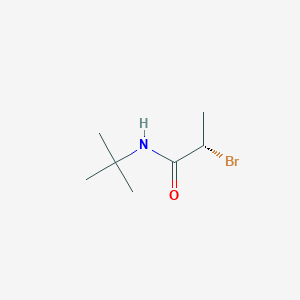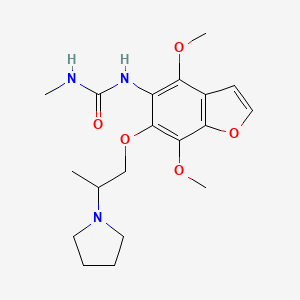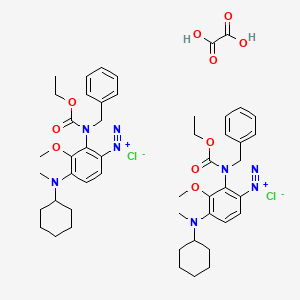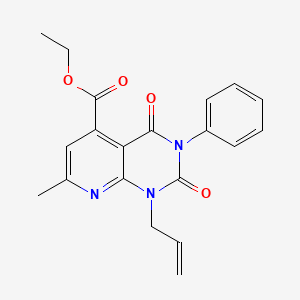
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide is a complex organic compound that belongs to the class of oxazaphosphorine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a chemotherapeutic agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer. Its mechanism of action involves interfering with DNA replication, making it effective against rapidly dividing cells.
Industry
In the industrial sector, this compound may be used in the synthesis of other chemicals and materials. Its reactivity and versatility make it valuable for various applications.
Wirkmechanismus
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, preventing replication and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative used in chemotherapy.
Ifosfamide: Similar in structure and function, used to treat various cancers.
Melphalan: An alkylating agent with a similar mechanism of action.
Uniqueness
What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-phenylethyl)-, P-oxide apart is its specific structure, which may offer unique interactions with biological targets. Its combination of functional groups allows for diverse chemical modifications, making it a versatile compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
97139-70-3 |
|---|---|
Molekularformel |
C16H25Cl2N4O4P |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25) |
InChI-Schlüssel |
FQPLKRUQPRNSRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


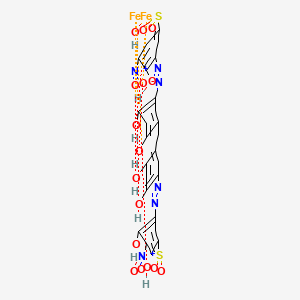
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
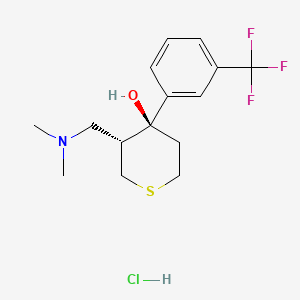
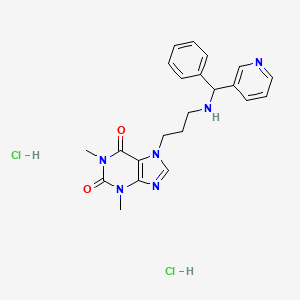

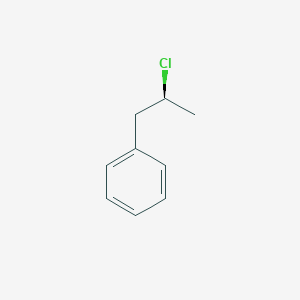


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
